

# Physicochemical properties of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one

**Cat. No.:** B1453449

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one**

For Researchers, Scientists, and Drug Development Professionals

## Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary checkbox but a foundational pillar for success. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. This guide provides a comprehensive technical overview of **2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one**, a heterocyclic compound belonging to a class of molecules with significant therapeutic interest.<sup>[1][2][3]</sup> The pyrazolo[1,5-a]pyrimidine scaffold is a versatile framework that has been explored for a wide range of biological activities, including as kinase inhibitors in cancer therapy, antitubercular agents, and antivirals.<sup>[1][4][5][6]</sup> This document is intended to serve as a practical resource for researchers, offering both curated data and detailed experimental protocols to facilitate the integration of this promising scaffold into drug discovery pipelines.

## Molecular Structure and Core Attributes

**2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one** is a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring.[2] This core structure imparts a rigid, planar framework that is amenable to chemical modification.[2] The presence of a bromine atom at the 2-position offers a valuable synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[1]

#### Key Identifiers:

- Molecular Formula: C<sub>6</sub>H<sub>4</sub>BrN<sub>3</sub>O[7][8]
- Molecular Weight: 214.02 g/mol [7][8]
- CAS Number: 1203705-57-0[8]

Caption: Chemical structure of **2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one**.

## Tautomerism: A Critical Consideration

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold can exist in several tautomeric forms.[4] The predominant tautomer in the solid state and in solution will significantly influence the molecule's hydrogen bonding capacity, polarity, and ultimately its interactions with biological targets. The 7(4H)-one form is commonly depicted, but the potential for tautomerization should be considered in all experimental designs and data interpretations.



[Click to download full resolution via product page](#)

Caption: Plausible tautomeric forms of the pyrazolo[1,5-a]pyrimidin-7-one core.

## Summary of Physicochemical Properties

The following table provides a summary of the key physicochemical properties of **2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one**. Where experimental data is not available from the searched literature, values are predicted based on the chemical structure and data from analogous compounds.

| Property                | Value<br>(Predicted/Experimental)                                      | Significance in Drug Discovery                                                                                   |
|-------------------------|------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Molecular Weight        | 214.02 g/mol (Experimental) <a href="#">[7]</a><br><a href="#">[8]</a> | Adherence to Lipinski's Rule of Five for oral bioavailability.                                                   |
| Melting Point           | >250 °C (Predicted)                                                    | Indicates high thermal stability, relevant for formulation and storage. <a href="#">[9]</a> <a href="#">[10]</a> |
| cLogP                   | 1.0 - 1.5 (Predicted)                                                  | Suggests moderate lipophilicity, balancing solubility and membrane permeability.                                 |
| Aqueous Solubility      | Low (Predicted)                                                        | Impacts dissolution rate and bioavailability; may require formulation strategies.                                |
| pKa (acidic)            | ~7.5 - 8.5 (Predicted, N-H)                                            | Determines ionization state at physiological pH, affecting solubility and target binding.                        |
| pKa (basic)             | ~1.5 - 2.5 (Predicted, pyrimidine N)                                   | Influences behavior in acidic environments like the stomach.                                                     |
| Hydrogen Bond Donors    | 1 (Predicted)                                                          | Contributes to interactions with biological targets and solubility.                                              |
| Hydrogen Bond Acceptors | 3 (Predicted)                                                          | Affects solubility and potential for target engagement.                                                          |

# In-Depth Analysis of Physicochemical Parameters

## Thermal Stability

Heterocyclic compounds, particularly those with fused ring systems, often exhibit high thermal stability.[9][10][11] For **2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one**, a melting point above 250 °C is predicted, suggesting it is a thermally stable solid.[9][10] This is a favorable characteristic for pharmaceutical development, as it implies stability during manufacturing processes such as milling and formulation, as well as a longer shelf life.

Experimental Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

- Sample Preparation: Accurately weigh 2-5 mg of **2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one** into an aluminum DSC pan.
- Instrumentation: Place the sample pan and an empty reference pan into the DSC/TGA instrument.
- Heating Program: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- Data Analysis:
  - DSC: The melting point is determined as the onset or peak of the endothermic event. The enthalpy of fusion can also be calculated.
  - TGA: The initial decomposition temperature is typically defined as the temperature at which 5% weight loss occurs ( $T_{5\%}$ ).[9][10]



[Click to download full resolution via product page](#)

Caption: Workflow for DSC/TGA analysis.

## Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its potential for protein binding.[12][13] A calculated LogP (cLogP) for **2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one** is predicted to be in the range of 1.0 to 1.5, suggesting a favorable balance between aqueous solubility and lipid membrane permeability.[14]

Experimental Protocol: Shake-Flask Method for LogP Determination[13][15]

- Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing for 24 hours, followed by separation.
- Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
- Partitioning: Add a known volume of the stock solution to an equal volume of the n-octanol phase in a vial.
- Equilibration: Vigorously vortex the mixture for 5 minutes at room temperature to facilitate partitioning.[15]
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases. [15]

- Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

## Aqueous Solubility

The presence of hydrogen bond donors and acceptors in the molecule suggests some potential for aqueous solubility, however, the fused aromatic ring system and the bromine atom contribute to its overall lipophilicity, leading to a prediction of low aqueous solubility.

### Experimental Protocol: Thermodynamic Solubility Assessment

- Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.
- Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
- Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound by HPLC-UV against a standard curve.

## Ionization Constant (pKa)

The pKa values of a compound are crucial as they determine its charge state at different pH values, which in turn affects its solubility, permeability, and target binding. **2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one** has both potentially acidic and basic centers. The N-H proton of the pyrimidinone ring is expected to be weakly acidic, with a predicted pKa in the range of 7.5-8.5. The nitrogen atoms in the pyrazole and pyrimidine rings are basic, with the most basic nitrogen likely having a pKa in the range of 1.5-2.5.

### Experimental Protocol: pKa Determination by Potentiometric Titration

- Sample Preparation: Dissolve a known amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
- Titration: Titrate the solution with a standardized solution of HCl to determine the basic pKa and with a standardized solution of NaOH to determine the acidic pKa.
- Data Analysis: Monitor the pH of the solution as a function of the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

## Spectroscopic Profile

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The spectrum is expected to show distinct signals for the protons on the pyrimidine and pyrazole rings. The N-H proton will likely appear as a broad singlet. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carbonyl groups.
- $^{13}\text{C}$  NMR: The spectrum will show signals for all six carbon atoms in the fused ring system. The carbonyl carbon will be the most downfield signal.

### Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

- N-H stretch: A broad absorption around  $3200\text{-}3400\text{ cm}^{-1}$ .
- C=O stretch: A strong absorption around  $1650\text{-}1680\text{ cm}^{-1}$ .
- C=C and C=N stretches: Absorptions in the  $1500\text{-}1650\text{ cm}^{-1}$  region.
- C-Br stretch: An absorption in the fingerprint region, typically below  $800\text{ cm}^{-1}$ .

### Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio).

## Conclusion and Future Directions

**2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one** possesses a physicochemical profile that makes it an attractive starting point for medicinal chemistry campaigns. Its moderate lipophilicity, high thermal stability, and the synthetic utility of the bromo substituent provide a solid foundation for the development of novel therapeutics.[7][16] The experimental protocols detailed in this guide offer a validated framework for the comprehensive characterization of this and related compounds, ensuring data integrity and facilitating informed decision-making in drug discovery projects. Further investigation into the solid-state properties, such as polymorphism, would be a valuable next step in the preclinical development of any lead compounds derived from this scaffold.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4H-pyrazolo[1,5-a]pyrimidin-7-ones as potent inhibitors of hepatitis C virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Bromopyrazolo[1,5-a]pyrimidin-7(1H)-one [myskinrecipes.com]
- 8. 1203705-57-0|2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]

- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties | MDPI [mdpi.com]
- 11. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of partition coefficients (log P) [bio-protocol.org]
- 16. Buy 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | 1203705-58-1 [smolecule.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1453449#physicochemical-properties-of-2-bromopyrazolo-1-5-a-pyrimidin-7-4h-one]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

